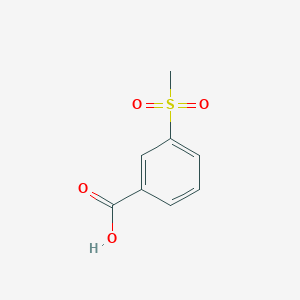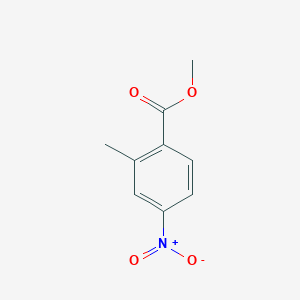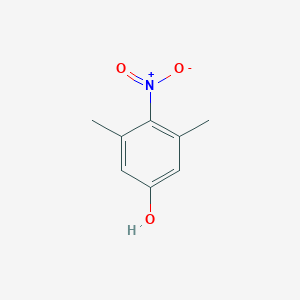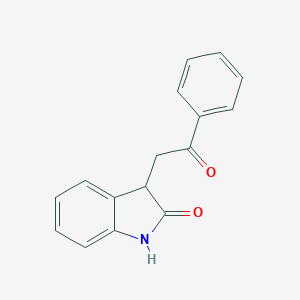
3-(2-Oxo-2-phenylethyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-2-phenylethyl)indolin-2-one, also known as Oxindole, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. Oxindole is a derivative of indole, a naturally occurring compound that is found in many plants and animals.
作用机制
The mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and phosphodiesterases. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
生化和生理效应
3-(2-Oxo-2-phenylethyl)indolin-2-one has been found to exhibit a wide range of biochemical and physiological effects. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to have antimicrobial activity against various bacteria and fungi. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have antiviral activity against certain viruses, such as the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
3-(2-Oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2-Oxo-2-phenylethyl)indolin-2-one also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biochemical and physiological effects of 3-(2-Oxo-2-phenylethyl)indolin-2-one in vivo.
未来方向
There are several future directions for the study of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives. One direction is the development of new synthetic methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives, particularly their interactions with enzymes and receptors in the body. Finally, the potential clinical applications of 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives, such as their use as anticancer or anti-inflammatory agents, should be further explored.
合成方法
3-(2-Oxo-2-phenylethyl)indolin-2-one can be synthesized through various methods, including the Bischler-Napieralski reaction, the Gassman indole synthesis, and the Fischer indole synthesis. The Bischler-Napieralski reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Gassman indole synthesis involves the reaction of an aryl hydrazine with an α,β-unsaturated ketone. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
科学研究应用
3-(2-Oxo-2-phenylethyl)indolin-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been used as a building block for the synthesis of various organic compounds, such as chiral ligands, fluorescent dyes, and polymers.
属性
CAS 编号 |
842-27-3 |
|---|---|
产品名称 |
3-(2-Oxo-2-phenylethyl)indolin-2-one |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
InChI 键 |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
其他 CAS 编号 |
842-27-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



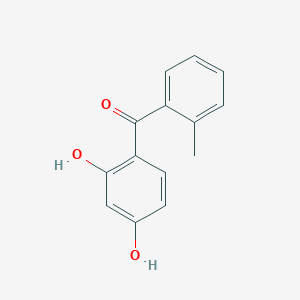
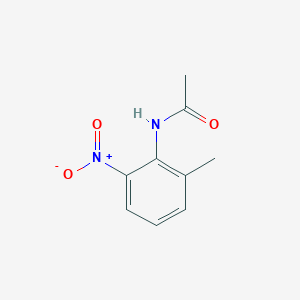
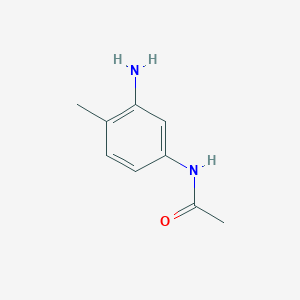
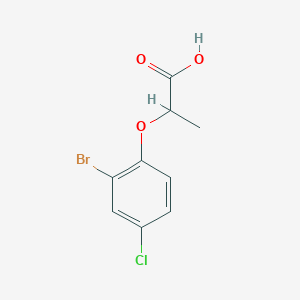
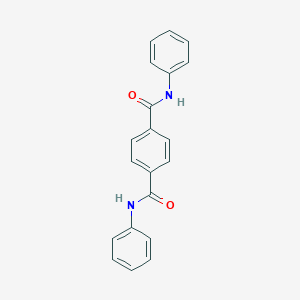

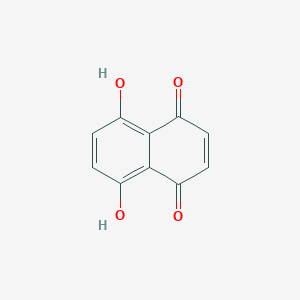
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

